molecular formula C32H50N14O12S2 B12724110 Einecs 299-623-0 CAS No. 93893-35-7

Einecs 299-623-0

Cat. No.: B12724110
CAS No.: 93893-35-7
M. Wt: 887.0 g/mol
InChI Key: MXWSRNRSKIKKRN-SEPHDYHBSA-N
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Description

Einecs 299-623-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

Chemical Reactions Analysis

Einecs 299-623-0 undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Einecs 299-623-0 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Einecs 299-623-0 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Einecs 299-623-0 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

93893-35-7

Molecular Formula

C32H50N14O12S2

Molecular Weight

887.0 g/mol

IUPAC Name

5-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-amino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid;2-aminoethanol

InChI

InChI=1S/C28H36N12O10S2.2C2H7NO/c29-23-33-25(37-27(35-23)39(7-11-41)8-12-42)31-19-5-3-17(21(15-19)51(45,46)47)1-2-18-4-6-20(16-22(18)52(48,49)50)32-26-34-24(30)36-28(38-26)40(9-13-43)10-14-44;2*3-1-2-4/h1-6,15-16,41-44H,7-14H2,(H,45,46,47)(H,48,49,50)(H3,29,31,33,35,37)(H3,30,32,34,36,38);2*4H,1-3H2/b2-1+;;

InChI Key

MXWSRNRSKIKKRN-SEPHDYHBSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)N(CCO)CCO)S(=O)(=O)O)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)N)N(CCO)CCO)S(=O)(=O)O.C(CO)N.C(CO)N

Origin of Product

United States

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